molecular formula C18H16N2O3 B2505535 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 922028-50-0

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

Cat. No. B2505535
CAS RN: 922028-50-0
M. Wt: 308.337
InChI Key: MHVUBJNFKPWHJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepin-8-YL)-N’-phenethylurea”, has been analyzed . The molecular formula is C23H21N3O2S and the molecular weight is 403.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepin-8-YL)-N’-phenethylurea”, have been analyzed . The molecular weight is 403.5 g/mol, the XLogP3-AA is 4, it has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Heteroaromatic Annulation Studies

Heteroaromatic annulation studies on related dibenzo[b,f][1,4]oxazepin derivatives have demonstrated their utility as a three-carbon synthon for the efficient regiospecific annulation of various heterocycles. These studies have facilitated access to novel dibenzoxepino[4,5]-fused heterocycles, highlighting the compound's potential as a versatile precursor in synthetic organic chemistry (Kumar, Ila, & Junjappa, 2007).

Synthesis and Molecular Structure

Research into diastereoisomeric forms of dibenzo[b,e]azepine derivatives, closely related to the compound , has led to the development of synthetic routes for potential bioactive molecules. These molecules serve as precursors in the synthesis of analogues of anti-allergenic, antidepressant, and antihistaminic drugs. Structural analysis of these compounds has provided insight into their conformation and potential therapeutic applications (Quintero et al., 2016).

Brain-to-Plasma Partition and MDR1 Brain Expression in Epilepsy

A pilot study involving derivatives of dibenzo[b,f]azepine has investigated the brain-to-plasma partition of these compounds in epilepsy patients. This research aimed to understand the role of the multidrug transporter P-glycoprotein in determining brain levels of these compounds, suggesting their potential relevance in epilepsy treatment (Marchi et al., 2005).

Antifungal Activity of Benzannulated O-Heterocycles

An efficient approach for synthesizing substituted benzannulated seven-membered O-heterocycles from cyclopropane derivatives, which include structures related to the compound of interest, has been developed. These compounds exhibit selective antifungal activity, offering a promising direction for the development of novel antifungal therapeutic agents (Cao et al., 2019).

Antiinflammatory Activity

Acetic acid derivatives of tricyclic systems, such as 6,11-dihydro-11-oxodibenzo[b,e]thiepin and related compounds, have been synthesized and evaluated for their antiinflammatory activity. This research indicates the potential of these compounds in developing antiinflammatory drugs with low gastric irritation liability (Ackrell et al., 1978).

Mechanism of Action

The mechanism of action of a related compound, “N - (((2R,4S)-1-cyclobutyl-4-hydroxypyrrolidin-2-yl)methyl)-6-fluoro-4-methyl-11-oxo-10,11-dihydrodibenzo [b,f] [1,4]thiazepine-8-carboxamide (SBI-0797750)”, involves disturbing the cytosolic glutathione-dependent redox potential, as well as the cytosolic and mitochondrial H2O2 homeostasis of P. falciparum blood stages, at low nanomolar concentrations .

properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-20-14-4-2-3-5-16(14)23-15-9-8-12(10-13(15)18(20)22)19-17(21)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVUBJNFKPWHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

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